Ferroportin Internalization: Exclusive Bioactivity of Hepcidin-25
In a GFP-ferroportin (GFP-FPN) stable cell line assay, hepcidin-25 induces ferroportin internalization and degradation in a concentration-dependent manner, whereas hepcidin-20, -22, and -24 exhibit no detectable activity even at concentrations up to 40 nM [1]. Hepcidin-25 treatment at 10 nM reduced cellular fluorescence by approximately 60% relative to untreated controls, while the truncated isoforms showed less than 5% reduction at identical concentrations [1]. This functional exclusivity is corroborated by a monoclonal antibody study confirming that only hepcidin-25 triggers FPN internalization [2].
| Evidence Dimension | Ferroportin internalization and degradation |
|---|---|
| Target Compound Data | Hepcidin-25: 60% reduction in GFP-FPN fluorescence at 10 nM |
| Comparator Or Baseline | Hepcidin-20, -22, -24: <5% reduction in GFP-FPN fluorescence at 10 nM |
| Quantified Difference | >12-fold higher activity for hepcidin-25 |
| Conditions | Stable HEK293 cell line expressing GFP-fused human ferroportin; fluorescence measured by microplate reader after 24 h incubation |
Why This Matters
Only hepcidin-25 can be used in functional iron regulation assays; purchasing any truncated isoform for this purpose yields a biologically inactive compound.
- [1] Laarakkers CMM, Wiegerinck ET, Klaver S, Kolodziejczyk M, Gille H, Hohlbaum AM, et al. Improved mass spectrometry assay for plasma hepcidin: detection and characterization of a novel hepcidin isoform. PLoS ONE. 2013;8(10):e75518. View Source
- [2] Sakamoto S, Kirinashizawa M, Mohara Y, Watanabe Y. Generation and characterization of monoclonal antibodies against mature hepcidin and its application to neutralization and quantitative alteration assay. Biosci Biotechnol Biochem. 2021;85(2):340-50. View Source
